6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo-pyrimidine scaffold. Its molecular formula is C₆H₈N₄ (as per CAS 1854-42-8 for a positional isomer; see ), though derivatives like N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine have extended substituents (C₁₃H₂₁N₅, CAS 1812890-23-5) . It is notably used as an intermediate or impurity in pharmaceuticals, such as Tofacitinib, a Janus kinase inhibitor .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXQEXXMJBSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often carried out in the presence of a catalytic amount of hydrochloric acid (HCl) to facilitate the substitution reaction . The reaction conditions are generally mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions further supports its potential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the pyrrole and pyrimidine rings allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include various amines and catalytic amounts of HCl.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 4,5-difluoro-2-methoxy-benzenethiol. Its derivatives have been tested against various pathogens, showing promising results in inhibiting bacterial growth. For instance, modifications of the compound have demonstrated enhanced activity against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Cancer Research
The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies. The structure-activity relationship (SAR) studies suggest that the presence of fluorine atoms significantly impacts the biological activity of these compounds .
Agricultural Applications
Pesticide Development
4,5-Difluoro-2-methoxy-benzenethiol and its derivatives are being investigated as potential pesticide agents. The difluoromethyl group enhances the stability and efficacy of these compounds in agricultural applications. Research has shown that incorporating this compound into pesticide formulations can improve their effectiveness against a range of agricultural pests while minimizing environmental impact .
Material Science
Synthesis of Functional Materials
The unique chemical properties of 4,5-difluoro-2-methoxy-benzenethiol make it suitable for synthesizing functional materials such as polymers and coatings. Its ability to form stable bonds with various substrates allows for the development of materials with specific electrical and thermal properties. This application is particularly relevant in the electronics industry, where such materials are crucial for device performance .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antibacterial activity of modified benzenethiol derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that 4,5-difluoro-2-methoxy-benzenethiol exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Pesticide Formulation
Research conducted on the application of difluorinated compounds in pesticide formulations demonstrated that 4,5-difluoro-2-methoxy-benzenethiol could enhance the efficacy of existing pesticides by improving their persistence and effectiveness against target pests. Field trials showed a marked reduction in pest populations when using formulations containing this compound compared to conventional pesticides .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and enzymes. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a central role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent signaling pathways involved in cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrrolo[2,3-d]pyrimidine scaffold is widely explored in drug discovery. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydro structure in this compound may improve water solubility compared to fully aromatic analogs (e.g., 7H-pyrrolo[2,3-d]pyrimidines), as saturation reduces planarity and crystal lattice stability .
- Stability : Partial saturation could increase metabolic stability by reducing susceptibility to oxidative degradation. However, this is speculative without direct data.
- Bioactivity : Aromatic analogs (e.g., N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) show potent anticancer activity (GI₅₀: 1–10 nM) via tubulin binding, but the dihydro variant’s activity remains uncharacterized .
Pharmaceutical Context
- Tofacitinib Impurities : Derivatives like N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1812890-23-5) are critical quality control markers, underscoring the structural precision required in drug manufacturing .
Biological Activity
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of pyrrole derivatives that have been investigated for various pharmacological properties, including anticancer and antibacterial activities.
- Molecular Formula : C13H21N5
- Molecular Weight : 247.35 g/mol
- CAS Number : 1812890-23-5
- SMILES Notation : C[C@@H]1CCNC[C@@H]1N(C)c2ncnc3NCCc23
These properties facilitate its interaction with biological targets, making it a subject of interest in drug development.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, a study evaluated various synthesized compounds against different cancer cell lines, including HeLa and MDA-MB-231. The findings indicated that certain derivatives showed cytotoxicity with effective concentration (EC50) values ranging from 0.010 μM to 0.064 μM depending on the specific substitutions on the pyrrole ring .
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 5l | HeLa | 0.010 |
| 5h | MDA-MB-231 | 0.064 |
| 5e | MCF-7 | 0.090 |
Antibacterial Activity
The antibacterial potential of pyrrole derivatives has also been explored. A specific study highlighted the activity of pyrrolyl benzamide derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds were found to be more effective than traditional antibiotics like ciprofloxacin, which had an MIC of 2 μg/mL for both pathogens .
Table 2: Antibacterial Activity of Pyrrolyl Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrolyl Benzamide | Staphylococcus aureus | 3.12 |
| Pyrrolyl Benzamide | Escherichia coli | 12.5 |
| Ciprofloxacin | Both | 2 |
Case Study 1: Anticancer Efficacy
In a recent investigation into the anticancer efficacy of a series of pyrrolo[2,3-d]pyrimidine derivatives, researchers synthesized multiple compounds and assessed their effects on various cancer cell lines. The study concluded that modifications at specific positions on the pyrrole ring significantly influenced the compounds' cytotoxicity and selectivity towards cancer cells.
Case Study 2: Antibacterial Screening
Another study focused on screening pyrrole-containing compounds for antibacterial activity against resistant strains of bacteria. The results showed promising activity against multi-drug resistant strains, suggesting that these compounds could serve as lead candidates for developing new antibiotics.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., δ 7.8–8.2 ppm for pyrimidine protons) .
- HRMS : Validates molecular weight within ±2 ppm error .
- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Stability Note : The compound degrades under strong acidic/basic conditions; store at −20°C in inert atmospheres to prevent oxidation .
How can computational modeling guide the design of derivatives with enhanced target specificity?
Q. Advanced Research Focus
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with kinases (e.g., JAK2 or EGFR). Substituents at the 5-position improve hydrophobic interactions in ATP-binding pockets .
- QSAR models : Correlate logP values (1.5–3.2) with cellular permeability data to prioritize derivatives for synthesis .
- MD simulations : Assess binding stability over 100-ns trajectories; compounds with <2 Å RMSD fluctuations show higher in vivo efficacy .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and heavy-metal contamination .
- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation and automate quenching .
Case Study : A 2024 pilot-scale synthesis achieved 60% yield (10 g scale) using flow chemistry with residence time <5 minutes .
How do researchers validate off-target effects in cellular assays?
Q. Basic Research Focus
- Proteome-wide profiling : Use thermal shift assays (TSA) or affinity pulldown followed by LC-MS/MS to identify unintended targets .
- CRISPR-Cas9 knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells .
- Dose-response curves : A steep Hill slope (>2) may indicate polypharmacology .
What are best practices for interpreting conflicting spectral data (e.g., NMR vs. X-ray)?
Q. Advanced Research Focus
- Crystallography : X-ray structures resolve tautomeric ambiguities (e.g., amine vs. imine forms) that NMR alone cannot .
- Dynamic NMR : Variable-temperature experiments clarify rotational barriers in substituted derivatives .
- DFT calculations : Compare computed vs. experimental ¹³C chemical shifts to validate proposed conformers .
How can metabolic stability be improved without compromising activity?
Q. Advanced Research Focus
- Prodrug approaches : Introduce acetyl or phosphate groups at the 4-amine to enhance solubility and reduce first-pass metabolism .
- CYP450 screening : Use human liver microsomes to identify metabolic hotspots; fluorination at vulnerable sites (e.g., 5-position) improves half-life .
- Plasma protein binding (PPB) : Optimize logD values to balance PPB (<90%) and free drug availability .
What methodologies address low solubility in aqueous assays?
Q. Basic Research Focus
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound integrity .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Salt formation : Hydrochloride salts (e.g., ) improve solubility by 10–50-fold compared to free bases.
How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- PK/PD modeling : Integrate plasma concentration-time curves with target engagement data to identify optimal dosing regimens .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to assess compound accumulation in target organs .
- Metabolite profiling : LC-MS/MS identifies active metabolites that contribute to in vivo effects but are absent in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
